4-(1-Methylpiperidin-4-yl)aniline
Overview
Description
4-(1-Methylpiperidin-4-yl)aniline is an organic compound with the molecular formula C12H18N2 It is a derivative of aniline, where the aniline ring is substituted with a 1-methylpiperidin-4-yl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methylpiperidin-4-yl)aniline typically involves the reaction of 4-chloronitrobenzene with 1-methylpiperidine. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitro group is reduced to an amine group. The general steps are as follows:
Nucleophilic Aromatic Substitution: 4-chloronitrobenzene reacts with 1-methylpiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst (Pd/C) or using chemical reducing agents like iron powder in acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylpiperidin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Acylation: The compound can react with acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Acylation: Acylation reactions are carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aniline derivatives.
Acylation: Formation of amides.
Scientific Research Applications
4-(1-Methylpiperidin-4-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and resins.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Methylpiperidin-4-yl)aniline depends on its specific application. In medicinal chemistry, the compound may act as a ligand for certain receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and enzymes involved in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: Similar structure but with a different substitution pattern on the piperidine ring.
4-(1-Methylpiperidin-4-yl)oxy aniline: Contains an oxygen atom linking the piperidine ring to the aniline ring.
Uniqueness
4-(1-Methylpiperidin-4-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 1-methylpiperidin-4-yl group at the para position of the aniline ring can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
4-(1-methylpiperidin-4-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-5,11H,6-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYVBWBKNDWCQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620819 | |
Record name | 4-(1-Methylpiperidin-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454482-12-3 | |
Record name | 4-(1-Methylpiperidin-4-yl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=454482-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-Methylpiperidin-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10620819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.